![molecular formula C7H5F3N2O2 B2499910 2-Amino-4-(trifluoromethoxy)nicotinaldehyde CAS No. 1361821-25-1](/img/structure/B2499910.png)
2-Amino-4-(trifluoromethoxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Amino-4-(trifluoromethoxy)nicotinaldehyde serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, its role in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, which are important in heterocyclic chemistry, is highlighted by Eichler et al. (1976) (Eichler et al., 1976).
Pharmaceutical Reaction Monitoring
In pharmaceutical research, 2-Amino-4-(trifluoromethoxy)nicotinaldehyde is utilized for real-time reaction monitoring. Roscioli et al. (2013) demonstrated the use of electrospray ion mobility-mass spectrometry (ESI-IMMS) to monitor pharmaceutical reactions involving nicotinaldehyde, showcasing its role in drug synthesis and discovery (Roscioli et al., 2013).
Conformational Studies in Organometallic Chemistry
The compound has been used in conformational studies of organometallic complexes. Rose-munch et al. (1994) conducted a conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, providing insights into the structural aspects of such complexes (Rose-munch et al., 1994).
Applications in Catalysis
Its derivatives play a role in catalytic processes. The synthesis and characterization of various complexes containing nicotinate and other ligands, as described by Green et al. (1990), indicate the utility of these compounds in catalytic and coordination chemistry (Green et al., 1990).
Synthesis of Bioactive Motifs
2-Amino-4-(trifluoromethoxy)nicotinaldehyde and its derivatives are used in synthesizing bioactive motifs. Sletten et al. (2016) utilized similar compounds for the stereoselective construction of biologically relevant targets, demonstrating the importance of such compounds in bioorganic chemistry (Sletten et al., 2016).
properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)14-5-1-2-12-6(11)4(5)3-13/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYEOZSXKHTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethoxy)nicotinaldehyde | |
CAS RN |
1361821-25-1 |
Source
|
Record name | 2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.